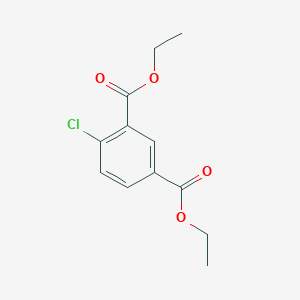
Diethyl 4-chloroisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-chloroisophthalate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of isophthalic acid, where two ethyl ester groups and a chlorine atom are attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-chloroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloroisophthalic acid.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
Diethyl 4-chloroisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of diethyl 4-chloroisophthalate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dimethyl phthalate
- Di-n-butyl phthalate
Comparison
Diethyl 4-chloroisophthalate is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to other phthalate esters. This uniqueness makes it suitable for specific applications where other phthalates may not be effective.
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
diethyl 4-chlorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PXJXDWRFFQXIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















